
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide, also known as NMSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and is a yellow crystalline powder.
Mechanism of Action
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity. This, in turn, leads to the activation of various signaling pathways, resulting in cellular proliferation, differentiation, and survival.
Biochemical and physiological effects:
Studies have shown that N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide has potent anticancer properties and can induce cell death in various cancer cell lines. Moreover, it has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. Additionally, it has been shown to have a neuroprotective effect by protecting neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in lab experiments is its high potency and selectivity towards PTPs. However, its limited solubility in aqueous solutions can pose a challenge in some experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo experiments.
Future Directions
There is a growing interest in exploring the potential applications of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in various fields of scientific research. Some of the future directions include:
1. Developing more potent and selective analogs of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide for use as therapeutic agents.
2. Investigating the role of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in regulating epigenetic modifications and gene expression.
3. Exploring the potential use of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide in the treatment of neurodegenerative diseases.
4. Investigating the potential use of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide as a diagnostic tool for cancer and other diseases.
5. Studying the pharmacokinetics and pharmacodynamics of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide to optimize its use in clinical settings.
In conclusion, N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent inhibitory effect on PTPs makes it a promising candidate for the development of therapeutic agents for various diseases. However, further studies are needed to fully explore its potential and optimize its use in clinical settings.
Synthesis Methods
The synthesis of N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide involves a multi-step process that includes the reaction of 5-nitroanthranilic acid with thionyl chloride, followed by the reaction with 3-methanesulfonylpropionyl chloride and the subsequent reaction with 1-cyano-1-methylpropane. The final product is obtained after purification and isolation steps.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a critical role in regulating cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-methylsulfonyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-4-13(2,8-14)15-12(17)9-5-10(16(18)19)7-11(6-9)22(3,20)21/h5-7H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHMVVRUDHIBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-methanesulfonyl-5-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2973227.png)
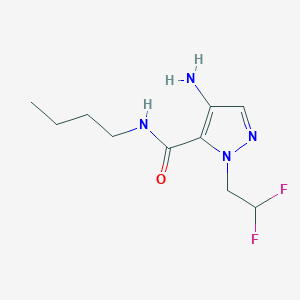

![5-[(3-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2973231.png)

![2-[4-(Pyridin-2-yloxy)phenoxy]acetic acid](/img/structure/B2973233.png)
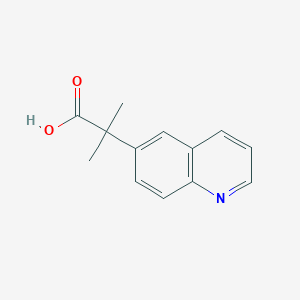
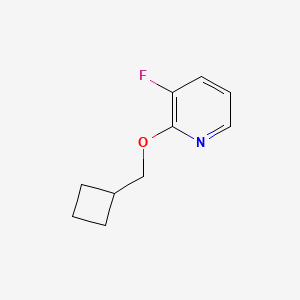
![ethyl 1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2973237.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2973238.png)

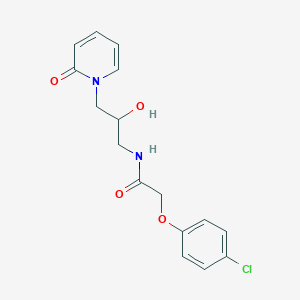
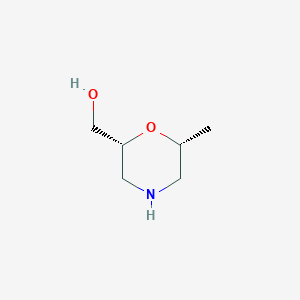
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)